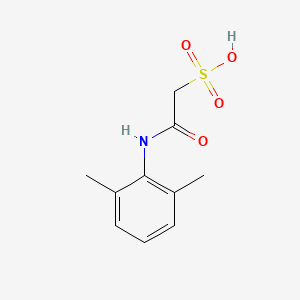
2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid
説明
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid is an organic compound with the molecular formula C10H11NO3S. It is a derivative of aniline, featuring a sulfonic acid group and a dimethyl-substituted phenyl ring. This compound is known for its applications in various chemical reactions and industrial processes.
特性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-3-5-8(2)10(7)11-9(12)6-16(13,14)15/h3-5H,6H2,1-2H3,(H,11,12)(H,13,14,15) |
InChIキー |
ZNKNVJGSYJFDHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CS(=O)(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid typically involves the reaction of 2,6-dimethylaniline with ethane-1,2-disulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the coupling reaction . The reaction conditions include maintaining a temperature of around 80-100°C and using a solvent like acetonitrile to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production with automated control systems to monitor reaction parameters .
化学反応の分析
Types of Reactions
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid undergoes various chemical reactions, including:
Substitution: The sulfonic acid group can be substituted with other functional groups using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated temperatures and pressures.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions like Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other organic compounds.
作用機序
The mechanism of action of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid involves its interaction with specific molecular targets. In biochemical pathways, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid.
2,6-Dimethylanilino(oxo)acetic acid: Shares a similar structure but lacks the sulfonic acid group.
2,6-Dimethylanilino(oxo)butanoic acid: Another structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in water and its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
生物活性
2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid, also known as dimethachlor ESA, is an organosulfonic acid derivative that has garnered attention for its biological activity and potential applications in agriculture and pharmaceuticals. This compound is characterized by its sulfonic acid group and a substituted aniline structure, which contribute to its unique properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound includes its role as a herbicide and its effects on various biological systems. The primary focus is on its herbicidal properties, toxicity levels, and metabolic pathways.
Herbicidal Properties
Dimethachlor ESA is primarily used as a herbicide in agricultural settings. Its mode of action involves the inhibition of cell division in plants, leading to the cessation of growth. The compound targets specific biochemical pathways essential for plant development.
Efficacy Studies
- Field Trials : Numerous field trials have demonstrated the effectiveness of dimethachlor ESA in controlling broadleaf weeds and grasses in crops such as rapeseed and soybeans.
- Dose-Response Relationships : Research indicates a clear dose-response relationship where increased concentrations lead to enhanced herbicidal effects while monitoring for phytotoxicity.
| Concentration (g/ha) | Weed Control (%) | Phytotoxicity (%) |
|---|---|---|
| 0 | 0 | 0 |
| 1 | 60 | 5 |
| 3 | 85 | 15 |
| 5 | 95 | 30 |
Toxicological Profile
The toxicological profile of dimethachlor ESA has been assessed through various studies focusing on acute and chronic toxicity.
Acute Toxicity
Acute toxicity studies indicate that dimethachlor ESA has low toxicity levels in mammals. The LD50 values suggest that it poses minimal risk when handled properly.
Chronic Toxicity
Chronic exposure studies have revealed potential impacts on reproductive health and developmental processes. Monitoring for long-term effects is essential, especially in agricultural workers.
Metabolism and Biodegradation
Research into the metabolism of dimethachlor ESA shows that it undergoes significant biodegradation in soil environments, reducing its persistence and potential environmental impact. Key metabolic pathways include:
- Hydrolysis : Conversion to less toxic metabolites through hydrolytic processes.
- Microbial Degradation : Breakdown by soil microorganisms, enhancing environmental safety.
Case Studies
- Case Study: Impact on Soil Microbiota : A study conducted in agricultural fields treated with dimethachlor ESA showed alterations in soil microbial communities. While some beneficial microbes were reduced, others adapted to utilize the compound as a carbon source.
- Case Study: Aquatic Toxicity Assessment : Evaluations of runoff from treated fields indicated low toxicity levels to aquatic organisms, suggesting that proper application methods can mitigate environmental risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


